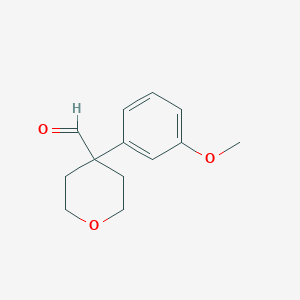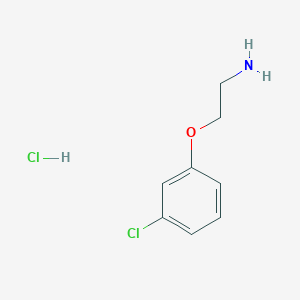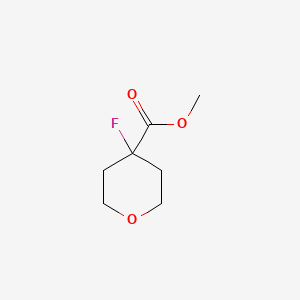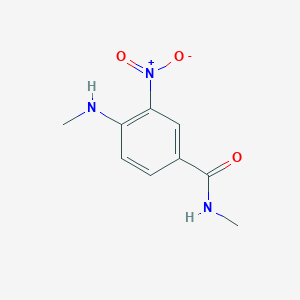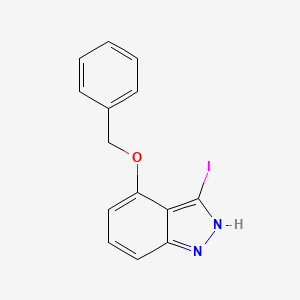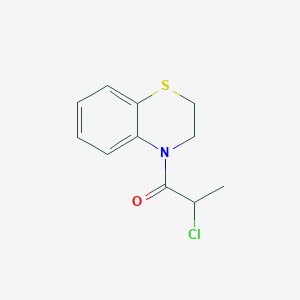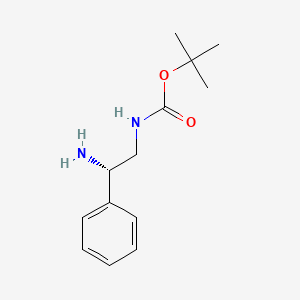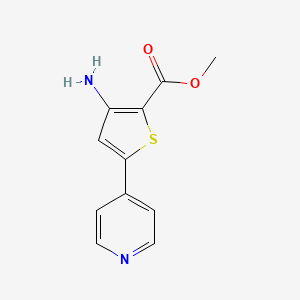
Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate
Descripción general
Descripción
Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a heterocyclic compound that contains a thiophene ring, an amino group, and a pyridine ring. Its unique molecular structure has made it a subject of interest for researchers who are exploring its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate is not fully understood. However, studies have suggested that the compound exerts its antitumor activity by inhibiting the activity of enzymes such as topoisomerase I and II, which are involved in DNA replication and repair. Additionally, Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate has been found to inhibit the activity of protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, the compound has been found to exhibit anti-inflammatory and antioxidant properties. Studies have suggested that Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate may also have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology. Additionally, the compound's unique molecular structure makes it a subject of interest for researchers who are exploring novel approaches to drug design. However, one of the limitations of using Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate in lab experiments is its complex synthesis process, which requires specific reagents and conditions.
Direcciones Futuras
There are several future directions for research on Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Additionally, researchers are exploring the potential applications of Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate in other fields such as materials science and nanotechnology. Finally, studies are being conducted to further elucidate the compound's mechanism of action and to identify potential targets for drug development.
In conclusion, Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its potent antitumor activity, anti-inflammatory and antioxidant properties, and neuroprotective effects make it a valuable tool for studying cancer biology and exploring novel approaches to drug design. While the compound's complex synthesis process is a limitation for lab experiments, researchers are exploring more efficient methods for producing the compound in larger quantities. Future research directions include exploring the compound's potential applications in materials science and nanotechnology, elucidating its mechanism of action, and identifying potential targets for drug development.
Aplicaciones Científicas De Investigación
Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate has been extensively studied for its potential applications in various research fields. One of the most promising applications of this compound is in medicinal chemistry, where it has been found to exhibit potent antitumor activity. Studies have shown that Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propiedades
IUPAC Name |
methyl 3-amino-5-pyridin-4-ylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-11(14)10-8(12)6-9(16-10)7-2-4-13-5-3-7/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWPBJBUARILTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


